2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPZGCPCZOVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview:
This is the most straightforward and industrially favored route, involving the acylation of 2-methylphenylpropan-2-amine with chloroacetyl chloride in the presence of a base. The process is optimized to maximize yield and purity while minimizing impurities and by-products.
Reaction Scheme:
$$
\text{2-Methylphenylpropan-2-amine} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base, Solvent}} \text{2-Chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide}
$$
Reaction Conditions:
- Base: Triethylamine or sodium hydroxide to neutralize HCl formed.
- Solvent: Dichloromethane, ethyl acetate, or other inert organic solvents.
- Temperature: Typically maintained at 0–25°C to control exothermicity.
- Purification: Recrystallization or chromatography to obtain high purity.
Advantages:
- High yield and purity.
- Scalable for industrial production.
- Minimal formation of side products when controlled properly.
Alternative Route via Intermediate Formation and Chlorination
Stepwise Process:
Reaction Conditions:
- Chlorination agents: POCl₃ or SOCl₂, used under reflux.
- Solvent: Pyridine or DMF (dimethylformamide) to facilitate chlorination.
- Temperature: Reflux conditions (~80–100°C).
Notes:
This method is less favored due to the harsher conditions and potential for side reactions, but it can be useful for specific modifications or scale-up considerations.
Industrial-Scale Continuous Process
Overview:
Large-scale production often employs continuous flow reactors, where the reactants are fed into a reactor with controlled temperature and mixing, optimizing yield and reducing impurities.
Reaction Conditions:
- Reactants: 2-methylphenylpropan-2-amine and chloroacetyl chloride.
- Base: Sodium bicarbonate or potassium carbonate.
- Solvent: Ethyl acetate or dichloromethane.
- Process Control: Precise temperature and flow rate to minimize by-products.
Data Table: Summary of Preparation Methods
| Method | Reactants | Reagents & Conditions | Advantages | Drawbacks |
|---|---|---|---|---|
| Method 1 | 2-Methylphenylpropan-2-amine + Chloroacetyl chloride | Triethylamine, dichloromethane, 0–25°C | High yield, scalable | Requires careful temperature control |
| Method 2 | Amide precursor + POCl₃ or SOCl₂ | Reflux, pyridine or DMF | Effective chlorination | Harsh conditions, potential side reactions |
| Method 3 | Continuous flow process | Base + organic solvent, controlled flow | Efficient for large scale | Requires specialized equipment |
Research Findings and Notes
- The reaction of 2-methylphenylpropan-2-amine with chloroacetyl chloride in the presence of bases like triethylamine or sodium hydroxide is well-documented as an effective route, providing high purity and yield (as per).
- Industrial processes focus on optimizing reaction conditions to prevent side reactions such as dimer formation, which has been a challenge in prior art, especially when using more complex intermediates or multiple purification steps.
- Alternative chlorination methods involving reagents like phosphorus oxychloride or thionyl chloride are effective but require careful handling due to their corrosive nature.
- Continuous processing techniques have been developed to improve scalability and consistency, especially for pharmaceutical-grade production.
Final Remarks
The most reliable and industrially viable method for preparing This compound involves direct acylation of the corresponding amine with chloroacetyl chloride under controlled conditions, using inert solvents and bases like triethylamine or sodium hydroxide. This approach minimizes impurities, including dimer formation, and aligns with current best practices for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
- Substituent Effects: Aromatic Ring Substitutions: The presence of electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) enhances polarity and influences crystal packing via N–H⋯O hydrogen bonds . In contrast, alkyl substituents (e.g., 2-methylphenyl in the target compound) may increase lipophilicity, affecting solubility and bioavailability. Backbone Variations: Propan-2-yl vs. pyrazolyl or simple phenyl backbones alter conformational flexibility. For instance, the pyrazole ring in 2-chloro-N-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-ylacetamide introduces rigidity, stabilizing intermolecular interactions .
Biological Activity
2-Chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.72 g/mol. The compound features a chloro group, an acetamide functional group, and a propan-2-yl side chain attached to a methyl-substituted phenyl ring.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various pathogens, revealing the following:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains.
- Minimum Bactericidal Concentration (MBC) : The MBC values confirmed the bactericidal nature of the compound, indicating its potential as an effective antimicrobial agent.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
| Pseudomonas aeruginosa | 0.30 | 0.35 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific inflammatory pathways by modulating cytokine production and reducing oxidative stress markers.
The mechanism of action for this compound involves several potential pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : It may interact with specific receptors that modulate immune responses, leading to reduced inflammation and enhanced antimicrobial activity.
- Biofilm Disruption : There is evidence suggesting that the compound can disrupt biofilm formation in bacteria, enhancing its effectiveness against biofilm-associated infections.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to untreated controls.
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation showed a marked reduction in paw edema when administered prior to inflammatory stimuli. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A common approach includes reacting 2-chloroacetyl chloride with 1-(2-methylphenyl)propan-2-amine under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction progress is monitored via TLC, and purification is achieved through solvent evaporation and filtration .
- Example Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | RT | 24 h | ~75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, chloroacetamide carbonyl at ~170 ppm).
- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming stereochemistry .
Q. How can researchers assess the compound’s purity during synthesis?
- Methodological Answer : Use TLC with n-hexane:ethyl acetate (9:1) to monitor reaction progress. Post-synthesis, HPLC with a C18 column (UV detection at 254 nm) quantifies purity. Melting point analysis (e.g., 120–123°C) provides additional validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies may arise from assay variations (e.g., bacterial strain differences, concentration ranges). Standardize protocols:
- Use CLSI guidelines for MIC determinations.
- Validate purity via HPLC before testing.
- Compare results against structurally similar analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to isolate substituent effects .
Q. How can computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using protein structures from the PDB (e.g., COVID-19 main protease). Validate with MD simulations (GROMACS) to assess binding stability. Key parameters:
- Docking Score : ≤−7.0 kcal/mol suggests strong binding.
- Hydrogen Bonds : Interactions with active-site residues (e.g., His41 in SARS-CoV-2) .
Q. What structural modifications enhance its pharmacological profile?
- Methodological Answer :
- Chloro Substituent Replacement : Swap Cl for F to improve metabolic stability.
- Phenyl Ring Functionalization : Add electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects.
- Amide Linker Variation : Replace acetamide with sulfonamide to alter solubility.
Test derivatives using in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
